2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
Description
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-methoxy group and a 2-(azepan-1-yl)-2-oxoethoxy side chain. Its molecular formula is C₁₆H₂₁N₂O₃, with a calculated molecular weight of 289.35 g/mol.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-8-6-7-13(11-17)16(14)21-12-15(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORBPOKHDNJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N2CCCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-(azepan-1-yl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The azepane ring and benzonitrile moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Benzamide Derivatives ()
Several benzamide derivatives synthesized in share structural similarities with the target compound but differ in substituents and functional groups:
Key Differences :
- Functional Groups: The nitrile (–CN) group in the target compound replaces the benzamide (–CONH₂) in derivatives like 3f and 3i.
- Substituent Position : The 3-methoxy group in the target contrasts with the 4-methoxy in 3i, which may alter steric interactions and electronic effects on the aromatic ring.
Benzonitrile Derivatives ()
Compound 20 in -(3-(2-hydroxy-4-(methoxymethoxy)-5-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile, shares the benzonitrile core but includes a methoxymethoxy group and a prenyl chain. These features increase steric bulk and hydrophobicity compared to the target compound, suggesting divergent pharmacological pathways .
Azepan-Containing Analogues (–7)
The azepan-1-yl group is a distinguishing feature of the target compound. describes BG14146 (C₂₅H₃₃N₃O₄), which incorporates a 2-(azepan-1-yl)-2-oxoethoxy side chain but attaches it to a pyranone ring instead of a benzonitrile core. This structural variation significantly alters the molecule’s shape and electronic profile, likely directing it toward different biological targets (e.g., kinases or GPCRs) .
Nitro and Bromo Derivatives ()
Nitro (e.g., 3f, 3g) and bromo (e.g., 3f, 3h) substituents in benzamide derivatives enhance electron-withdrawing effects and molecular weight. However, these groups are absent in the target compound, which prioritizes methoxy and nitrile functionalities for balanced electronic and steric properties.
Research Findings and Implications
Pharmacological Potential
While direct activity data for the target compound are lacking, structural analogs suggest possible applications:
- Neurological Targets : The azepan moiety, common in neuroactive compounds (e.g., antipsychotics), may interact with dopamine or serotonin receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
